molecular formula C12H24N2O B4286246 N-(butan-2-yl)azocane-1-carboxamide

N-(butan-2-yl)azocane-1-carboxamide

Cat. No.: B4286246
M. Wt: 212.33 g/mol
InChI Key: NGZOPSUJVFCEIM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)azocane-1-carboxamide: is an organic compound that features a secondary butyl group attached to an azocane ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)azocane-1-carboxamide typically involves the reaction of sec-butylamine with 1-azocanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

sec-Butylamine+1-azocanecarboxylic acidThis compound+H2O\text{sec-Butylamine} + \text{1-azocanecarboxylic acid} \rightarrow \text{this compound} + \text{H}_2\text{O} sec-Butylamine+1-azocanecarboxylic acid→this compound+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)azocane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The secondary butyl group or the carboxamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(butan-2-yl)azocane-1-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the effects of secondary butyl groups and carboxamide functionalities on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)azocane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-butyl-1-azocanecarboxamide
  • N-isobutyl-1-azocanecarboxamide
  • N-tert-butyl-1-azocanecarboxamide

Comparison: N-(butan-2-yl)azocane-1-carboxamide is unique due to the presence of the secondary butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

N-butan-2-ylazocane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-11(2)13-12(15)14-9-7-5-4-6-8-10-14/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZOPSUJVFCEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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